In Vitro Mechanism of Action and Pharmacological Profiling of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol Hydrobromide
In Vitro Mechanism of Action and Pharmacological Profiling of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol Hydrobromide
Executive Summary & Chemical Identity
In modern drug discovery, specific structural motifs act as "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide (CAS: 667398-64-3) is a premier example of such a scaffold[1]. While not a standalone therapeutic, this compound is a highly versatile building block utilized to synthesize potent modulators of G-protein coupled receptors (GPCRs) and allosteric enzyme sites[2][3].
The selection of the hydrobromide salt over a free base or hydrochloride form is a deliberate experimental choice. Hydrobromide salts of azepines exhibit superior crystalline stability and lower hygroscopicity. In an in vitro high-throughput screening (HTS) environment, this ensures precise gravimetric weighing, maintains accurate molarity in DMSO stock solutions, and prevents artifactual precipitation during aqueous buffer dilution[1].
Core Mechanisms of Action In Vitro
The pharmacological utility of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core is driven by its unique topology: a fused benzene and seven-membered azepine ring, decorated with a strategically positioned hydroxyl group at C7. In vitro, derivatives of this core modulate three primary biological pathways:
A. Dopaminergic System Modulation (D1/D5 Receptors)
The benzazepine scaffold is historically foundational for targeting D1-like dopamine receptors[2][4]. The core mimics the endogenous catecholamine structure of dopamine. In vitro crystallographic and binding studies reveal the causality behind its high affinity:
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Salt Bridge Formation: The basic azepine nitrogen (protonated at physiological pH 7.4) forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp103) in Transmembrane Domain 3 (TM3) of the D1 receptor[2][5].
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Hydrogen Bonding: The C7-hydroxyl group acts as a hydrogen bond donor/acceptor, engaging with Serine residues in TM5. This anchors the molecule in the orthosteric pocket, stabilizing the active conformation of the receptor and triggering Gαs-mediated adenylyl cyclase activation[4][5].
B. Sphingosine 1-Phosphate Receptor 1 (S1P1) Agonism
Recent structural biology efforts have repurposed the tetrahydro-1H-benzo[c]azepine core to target S1P1 receptors, which are critical in neuroinflammation and multiple sclerosis[3]. Expanding the core from a standard six-membered tetrahydroisoquinoline to a seven-membered azepine induces a subtle conformational shift. This allows the 7-hydroxyl substituent to perfectly align within the deep hydrophobic pocket of S1P1. In vitro liver microsome assays demonstrate that this specific core imparts exceptional metabolic stability while maintaining robust S1P1 internalization and β-arrestin recruitment[3].
C. SHP2 Allosteric Inhibition
Beyond GPCRs, benzoazepinamine derivatives synthesized from this core act as potent allosteric inhibitors of Src homology-2 domain-containing phosphatase-2 (SHP2)[6]. In vitro assays utilizing RAW264.7 macrophages show that the azepine moiety inserts into the allosteric tunnel of SHP2. It forms a critical hydrogen-bonding network with Thr108, Glu110, and Phe113, locking the enzyme in an auto-inhibited state and suppressing LPS-induced NF-κB nuclear translocation[6].
Structural Biology & Signaling Pathways
Fig 1: Gαs-mediated signaling pathway activated by benzazepine derivatives binding to D1-like receptors.
Quantitative Data Summary
The following table synthesizes in vitro pharmacological data for derivatives utilizing the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol core across various targets[2][3][6].
| Target Receptor / Enzyme | Compound Class / Derivative | Binding Affinity (Ki) / IC50 | Functional In Vitro Outcome |
| Dopamine D1 Receptor | 1-Phenylbenzazepines | ~1.0 - 10.0 nM | Full / Partial Agonist |
| Dopamine D5 Receptor | C2'-Halo-benzazepines | ~5.0 - 15.0 nM | Agonist |
| S1P1 Receptor | 7-Substituted-benzo[c]azepines | EC50 < 50.0 nM | Receptor Internalization |
| SHP2 Phosphatase | Benzoazepinamines | IC50 ~ 47.0 - 61.8 nM | Allosteric Inhibition |
Experimental Protocols for In Vitro Profiling
To ensure scientific integrity, the following self-validating workflows must be employed when evaluating compounds derived from this scaffold.
Protocol 1: GPCR Radioligand Competitive Binding Assay
Causality Focus: The basic azepine nitrogen is prone to non-specific binding to standard laboratory plastics and glass. We utilize Polyethylenimine (PEI) to coat the filters, creating a polycationic layer that repels the basic drug, drastically reducing background noise and improving the signal-to-noise ratio.
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Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., D1R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors to prevent receptor degradation.
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Compound Dilution: Dissolve the hydrobromide salt derivative in 100% DMSO. Perform serial dilutions in assay buffer. Critical: Final DMSO concentration must remain <1% v/v to prevent solvent-induced membrane lysis.
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Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound, and a constant Kd-matched concentration of radioligand (e.g.,[3H]-SCH23390). Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.
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Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.
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Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
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Data Analysis: Calculate the IC50 using non-linear regression. Convert to absolute affinity (Ki) using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay
Causality Focus: Binding affinity (Protocol 1) does not confirm functional efficacy. This assay differentiates agonists from antagonists by measuring the downstream secondary messenger (cAMP) generated by adenylyl cyclase.
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Plate target-expressing cells in 384-well microplates.
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Stimulate cells with the test compound in the presence of 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor). Reasoning: IBMX prevents the cellular degradation of cAMP, allowing it to accumulate to detectable levels.
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Lyse the cells and introduce a FRET-based cAMP detection fluorophore.
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Measure the emission ratio. An increase in cAMP confirms Gαs coupling (agonism), while a blockade of dopamine-induced cAMP accumulation confirms antagonism.
Fig 2: Step-by-step in vitro high-throughput screening workflow for radioligand binding assays.
Sources
- 1. 667398-64-3 | 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. "Synthetic and Biological Studies on Benzazepine Derivatives as Dopamin" by Rajan Giri [academicworks.cuny.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
